molecular formula C5H6IN3O2 B13668398 Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate

Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B13668398
M. Wt: 267.02 g/mol
InChI Key: STWCPZKXPBNMFP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by iodination. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as iodine or other halogenating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo specific substitution reactions and its potential bioactivity distinguish it from other similar compounds .

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

methyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C5H6IN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9)

InChI Key

STWCPZKXPBNMFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1N)I

Origin of Product

United States

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